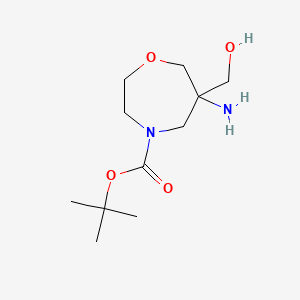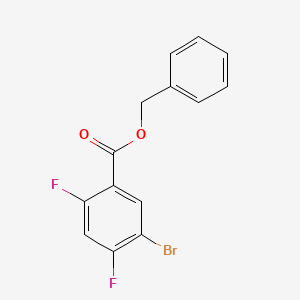
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a methoxyphenyl group, and a carboxamido propanoic acid moiety
Métodos De Preparación
The synthesis of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid typically involves multiple steps, including the formation of the dioxane ring and the introduction of the methoxyphenyl and carboxamido groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic conditions to form the dioxane ring. This intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamido group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of dioxane-containing compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid include:
3-(4-methoxyphenyl)propanoic acid: Lacks the dioxane ring and carboxamido group.
4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dioxane ring and carboxamido group.
5,5-dimethyl-1,3-dioxane: Contains the dioxane ring but lacks the methoxyphenyl and carboxamido groups. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H23NO6 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-[[(4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2)10-23-16(11-4-6-12(22-3)7-5-11)24-14(17)15(21)18-9-8-13(19)20/h4-7,14,16H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t14-,16?/m0/s1 |
Clave InChI |
CJZGGABZTIUAKJ-LBAUFKAWSA-N |
SMILES isomérico |
CC1(COC(O[C@H]1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
SMILES canónico |
CC1(COC(OC1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


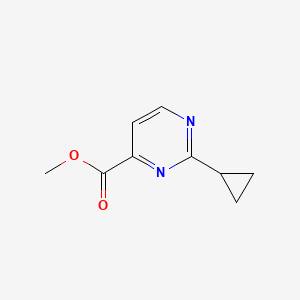

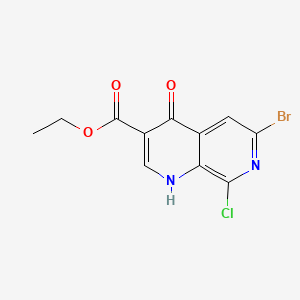
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

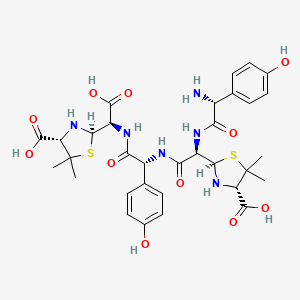
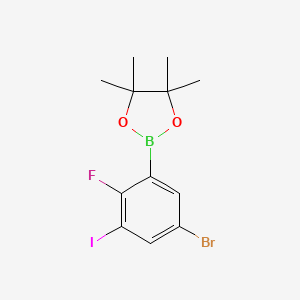
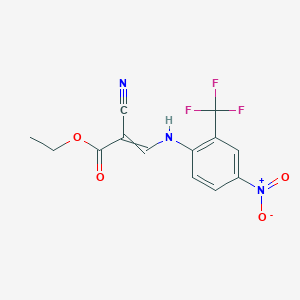

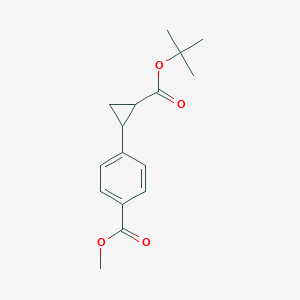
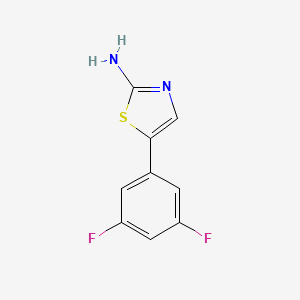
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
